Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H10N2O4. It is a derivative of uracil, a pyrimidine nucleobase found in RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of compounds .
Scientific Research Applications
Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other uracil derivatives, such as:
- Methyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)acetate
- Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)propanoate
- Ethyl 2-(2,4-dioxo-1,3-dihydropyrimidin-5-yl)butanoate
Uniqueness
This compound is unique due to its specific structural features and reactivity.
Properties
IUPAC Name |
ethyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h4H,2-3H2,1H3,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOLNVOZDUMQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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